
2-(4-Bromo-1H-pyrazol-1-yl)-5-methylbenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromo-1H-pyrazol-1-yl)-5-methylbenzaldehyde is a chemical compound that features a pyrazole ring substituted with a bromine atom and a benzaldehyde moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-1H-pyrazol-1-yl)-5-methylbenzaldehyde typically involves the reaction of 4-bromo-1H-pyrazole with 5-methylbenzaldehyde under specific conditions. One common method includes:
Starting Materials: 4-bromo-1H-pyrazole and 5-methylbenzaldehyde.
Catalysts: Often, a base such as potassium carbonate is used.
Solvents: Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly employed.
Reaction Conditions: The reaction is typically carried out at elevated temperatures (around 100-150°C) for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is also common.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Bromo-1H-pyrazol-1-yl)-5-methylbenzaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Condensation Reactions: The aldehyde group can participate in condensation reactions to form imines or hydrazones.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Products depend on the nucleophile used (e.g., 2-(4-methoxy-1H-pyrazol-1-yl)-5-methylbenzaldehyde).
Oxidation: 2-(4-Bromo-1H-pyrazol-1-yl)-5-methylbenzoic acid.
Reduction: 2-(4-Bromo-1H-pyrazol-1-yl)-5-methylbenzyl alcohol.
Applications De Recherche Scientifique
2-(4-Bromo-1H-pyrazol-1-yl)-5-methylbenzaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(4-Bromo-1H-pyrazol-1-yl)-5-methylbenzaldehyde depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The pyrazole ring can engage in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Bromo-1H-pyrazol-1-yl)aniline
- 4-Bromo-1H-pyrazole
- 2-(4-Bromo-1H-pyrazol-1-yl)ethanol
Uniqueness
2-(4-Bromo-1H-pyrazol-1-yl)-5-methylbenzaldehyde is unique due to the presence of both a brominated pyrazole ring and a benzaldehyde moiety
Propriétés
Formule moléculaire |
C11H9BrN2O |
|---|---|
Poids moléculaire |
265.11 g/mol |
Nom IUPAC |
2-(4-bromopyrazol-1-yl)-5-methylbenzaldehyde |
InChI |
InChI=1S/C11H9BrN2O/c1-8-2-3-11(9(4-8)7-15)14-6-10(12)5-13-14/h2-7H,1H3 |
Clé InChI |
ATNDDMGGOTUMMG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)N2C=C(C=N2)Br)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-Ethyl-N-{3-[(2-methylpropyl)amino]propyl}methanesulfonamide](/img/structure/B15271785.png)

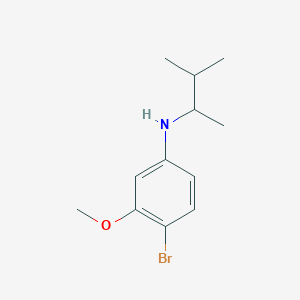
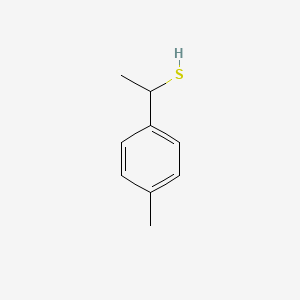
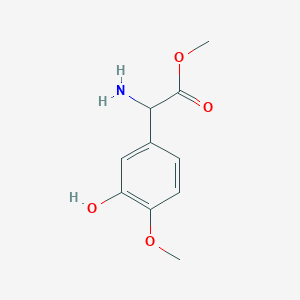


![1-{[1-(3-Chlorophenyl)propyl]amino}propan-2-ol](/img/structure/B15271833.png)
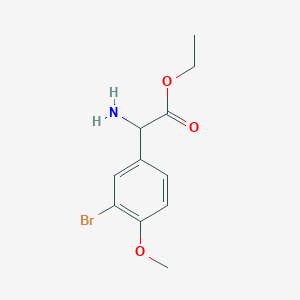
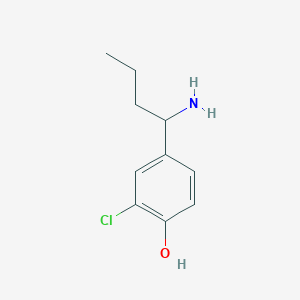
![(1S,4R)-Bicyclo[2.2.1]heptane-2-sulfonyl chloride](/img/structure/B15271849.png)
amine](/img/structure/B15271850.png)
![1-Propyl-1,8-diazaspiro[4.5]decane](/img/structure/B15271852.png)
